molecular formula C13H12N4S B12237121 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12237121
M. Wt: 256.33 g/mol
InChI Key: LOKRGBFSEVLLBS-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of thieno[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thieno[3,2-c]pyridine derivatives with pyrrolo[2,3-d]pyrimidine intermediates under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of two heterocyclic systems, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new bioactive molecules with enhanced potency and selectivity .

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C13H12N4S/c1-4-14-12-10(1)13(16-8-15-12)17-5-2-11-9(7-17)3-6-18-11/h1,3-4,6,8H,2,5,7H2,(H,14,15,16)

InChI Key

LOKRGBFSEVLLBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

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